molecular formula C10H14BrNO2Si B1320016 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester CAS No. 848243-28-7

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

Cat. No.: B1320016
CAS No.: 848243-28-7
M. Wt: 288.21 g/mol
InChI Key: KKTZOVPBJCUUMP-UHFFFAOYSA-N
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Description

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is an organic compound with the molecular formula C10H14BrNO2Si. This compound is notable for its bromine and trimethylsilanyl functional groups, which contribute to its unique chemical properties and reactivity. It is used in various chemical syntheses and research applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester typically involves the bromination of 3-trimethylsilanyl-isonicotinic acid methyl ester. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted isonicotinic acid methyl esters depending on the nucleophile used.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: The primary product is the corresponding alcohol.

Scientific Research Applications

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Trimethylsilanyl-isonicotinic acid methyl ester: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-isonicotinic acid methyl ester:

    3-Bromo-isonicotinic acid methyl ester: Similar structure but with the bromine atom at a different position, leading to variations in reactivity.

Uniqueness

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is unique due to the presence of both bromine and trimethylsilanyl groups. This combination imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 2-bromo-3-trimethylsilylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2Si/c1-14-10(13)7-5-6-12-9(11)8(7)15(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZOVPBJCUUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592085
Record name Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-28-7
Record name Methyl 2-bromo-3-(trimethylsilyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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